
Desacetyl famciclovir hydrochloride
Overview
Description
Desacetyl famciclovir hydrochloride (CAS 104227-88-5) is a key intermediate in the synthesis of famciclovir, an antiviral prodrug used to treat herpesvirus infections. It is formed during the metabolic deacetylation of famciclovir, a step critical for its activation into the active metabolite penciclovir . Structurally, desacetyl famciclovir retains the purine-like backbone of famciclovir but lacks the acetyl group at the 6-position, which influences its pharmacokinetic and physicochemical properties. Its synthesis and characterization are pivotal for ensuring the quality and efficacy of famciclovir-based therapeutics.
Preparation Methods
Synthetic Routes for Desacetyl Famciclovir Hydrochloride
Alkylation of Purine Derivatives Followed by Catalytic Reduction
The most widely documented method begins with 2-amino-6-chloropurine, which undergoes alkylation at the 9-position using 1,2-dibromoethane in the presence of potassium carbonate and dimethylformamide (DMF) at 60–65°C . This step produces 2-amino-6-chloro-9-(2-bromoethyl)purine with a regioselectivity ratio of 15:1–20:1 (9- vs. 7-position isomer) . Subsequent reduction of the intermediate diethyl malonate derivative (Step 3 in ) is pivotal for generating the desacetyl precursor.
Key Reaction Conditions :
-
Reduction Step : The diethyl malonate intermediate is hydrogenated using palladium-on-carbon (5% w/w) under 0.8 MPa hydrogen pressure at 55°C in a mixed solvent system (ethyl acetate:ethanol = 2:1) . Triethylamine is added to mitigate acidity, preventing catalyst poisoning .
-
Purity Advantage : Hydrogenating the diol instead of the diester avoids trans-acetylation side reactions, reducing impurities .
This method’s operational simplicity and high yield make it industrially viable, though it requires careful control of hydrogenation parameters to prevent over-reduction.
Nitrosation and One-Pot Reduction/Dechlorination
An alternative route outlined in CN109456329B starts with guanidine nitrate and diethyl malonate, proceeding through a nitrosation reaction with sodium nitrite under acidic conditions . The intermediate 2-(2-((2-amino-6-chloro-5-nitrosopyrimidin-4-yl)amino)ethyl)propane-1,3-diol undergoes a one-pot reduction/dechlorination and ring closure using hydrogen and a palladium catalyst .
Critical Parameters :
-
Nitrosation : Conducted at 60–100°C in acetic acid, achieving selective nitroso group introduction .
-
One-Pot Reaction : Combines dechlorination (removing the 6-chloro substituent) and purine ring closure in a single step, reducing intermediate isolation needs .
-
Solvent System : Acetonitrile or DMF facilitates high-temperature stability .
While this approach streamlines synthesis, the nitrosation step demands precise pH control to avoid byproduct formation.
Coupling and Reduction via Dichloropyrimidine Intermediate
CN101555249A details a method starting with 2-amino-4,6-dichloropyrimidine, which undergoes coupling with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethylamine . The resulting adduct is sequentially acylated, diazotized, and reduced to yield the desacetyl intermediate .
Notable Features :
-
Coupling Reaction : Conducted in polar aprotic solvents (e.g., DMF) at 70–90°C for 18–22 hours, achieving >90% conversion .
-
Reduction : Catalytic hydrogenation at ambient pressure using Raney nickel, followed by hydrochloric acid treatment to form the hydrochloride salt .
This route’s strength lies in its use of inexpensive starting materials, though the prolonged reaction times may hinder scalability.
Comparative Analysis of Synthetic Methods
The alkylation-reduction method offers the highest yield and is preferred for industrial production, whereas the dichloropyrimidine route trades lower yields for cost efficiency.
Salt Formation and Purification
While patents [1–4] focus on synthesizing the diol intermediate (6-deoxypenciclovir), conversion to the hydrochloride salt is implied during workup. For instance, in , the diol is dissolved in dichloromethane (DCM) and water, with the aqueous layer extracted using DCM. Acidification with hydrochloric acid during this phase likely precipitates the hydrochloride salt, though explicit details are omitted . Similarly, mentions neutralization with sodium hydroxide followed by hydrochloride addition to isolate the final product .
Crystallization : The desacetyl compound is typically crystallized from methanol or ethyl acetate at 0–4°C, achieving >90% purity .
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : The 9-position alkylation of purines is notoriously challenging due to competing N7-adduct formation. Using bulky bases (e.g., potassium carbonate) and excess dibromoethane suppresses this side reaction .
-
Catalyst Deactivation : Residual acids from earlier steps can poison palladium catalysts. Triethylamine scavenges acidic protons, maintaining catalytic activity .
-
Solvent Choice : Ethyl acetate/ethanol mixtures in enhance hydrogen solubility, whereas DMF in improves intermediate stability at high temperatures .
Chemical Reactions Analysis
Types of Reactions
Desacetyl famciclovir hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The deacetylation process itself is a hydrolysis reaction.
Oxidation: It can be oxidized to form penciclovir.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Penciclovir: The primary active antiviral compound formed through oxidation.
Various substituted derivatives: Depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
Antiviral Applications
1. Treatment of Herpes Simplex Virus Infections
- Desacetyl famciclovir has been investigated for its effectiveness against herpes simplex virus types 1 and 2. Clinical studies indicate that famciclovir, and by extension its metabolite, can significantly reduce the duration and severity of outbreaks in immunocompetent patients .
2. Management of Herpes Zoster
3. Suppressive Therapy for Recurrent Genital Herpes
- In patients with frequent outbreaks of genital herpes, suppressive therapy with oral famciclovir has shown to extend the time to symptomatic outbreaks compared to episodic treatment . This suggests that desacetyl famciclovir may contribute to maintaining viral suppression.
Pharmacokinetics and Mechanism of Action
Desacetyl famciclovir's pharmacokinetics are closely related to those of penciclovir. After oral administration, famciclovir is rapidly converted to penciclovir, which then undergoes phosphorylation to form penciclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, effectively inhibiting viral replication .
Safety Profile
The safety profile of famciclovir has been established through numerous clinical trials. Common side effects include headache and nausea, with serious adverse effects being rare . While specific data on desacetyl famciclovir's safety are scarce, it is generally considered to have a similar safety profile due to its relationship with famciclovir.
Case Studies and Research Findings
Several studies have highlighted the clinical utility of famciclovir in various populations:
- Efficacy in Immunocompromised Patients : A study demonstrated that famciclovir effectively managed mucocutaneous herpes simplex virus disease in immunocompromised individuals . This reinforces the potential applicability of desacetyl famciclovir in similar contexts.
- Pediatric Use : Research indicates limited data regarding the use of famciclovir in children under 18 years old, necessitating caution when considering desacetyl famciclovir for this population .
Mechanism of Action
Desacetyl famciclovir hydrochloride is converted into penciclovir in the body. Penciclovir is phosphorylated by viral thymidine kinase to form penciclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents viral DNA synthesis and replication, effectively controlling the spread of the virus .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Desacetyl famciclovir hydrochloride shares structural and functional similarities with several antiviral intermediates and metabolites. Below is a detailed comparison with key analogs:
6-Deoxypenciclovir
- Structural Relationship : 6-Deoxypenciclovir lacks the hydroxyl group at the 6-position of penciclovir, differentiating it from desacetyl famciclovir, which retains this group.
- Role in Synthesis : Unlike desacetyl famciclovir, 6-deoxypenciclovir is a precursor in alternative synthetic pathways for penciclovir derivatives.
- Analytical Differentiation : Chromatographic methods distinguish these compounds via retention time shifts; desacetyl famciclovir typically elutes earlier due to its higher polarity .
Desacetyl Diltiazem Hydrochloride
- Functional Context : Desacetyl diltiazem hydrochloride is a metabolite of diltiazem, a calcium channel blocker, and is unrelated to antiviral activity.
- Chromatographic Behavior : In HPLC analyses, desacetyl diltiazem hydrochloride has a relative retention time (RRT) of ~1.2 compared to fluconazole (RRT = 1.0) under standardized conditions (Column: L1, UV 261 nm). This contrasts with desacetyl famciclovir, which requires distinct mobile phases for separation .
- Regulatory Specifications : Pharmacopeial standards mandate a resolution ≥10.0 between desacetyl diltiazem and fluconazole peaks, highlighting stringent purity requirements .
Desacetyl Prasugrel Diastereomers
- Stereochemical Complexity : Desacetyl prasugrel exists as two diastereomers (1 and 2), differing in spatial configuration, whereas desacetyl famciclovir is a single enantiomer.
- Analytical Challenges : Chromatographic separation of prasugrel diastereomers requires resolution ≥1.5, a less stringent threshold compared to desacetyl famciclovir’s purity criteria .
Analytical and Pharmacopeial Comparisons
Chromatographic Parameters
Purity and Impurity Profiles
- Desacetyl Famciclovir : USP-grade material must comply with limits for related substances (e.g., 6-deoxypenciclovir), enforced via HPLC with detection thresholds <0.1% .
- Desacetyl Diltiazem : Pharmacopeial tests cap water content at ≤0.2% and enforce rigorous impurity profiling to exclude fluconazole-related byproducts .
- Desacetyl Prasugrel : Diastereomeric purity is critical, with process impurities controlled to <0.5% via gradient elution methods .
Biological Activity
Desacetyl famciclovir hydrochloride is a derivative of famciclovir, an antiviral medication primarily used to treat infections caused by herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). Understanding the biological activity of desacetyl famciclovir is essential for evaluating its therapeutic potential and safety profile.
Desacetyl famciclovir is a prodrug that is rapidly converted into penciclovir upon administration. Penciclovir functions as a guanosine analog and exhibits its antiviral effects through several mechanisms:
- Phosphorylation : Once inside infected cells, penciclovir is phosphorylated by viral thymidine kinase to form penciclovir monophosphate. This compound is subsequently converted to penciclovir triphosphate by cellular kinases.
- Inhibition of Viral DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for binding to viral DNA polymerase, effectively inhibiting viral DNA synthesis and replication .
Pharmacokinetics
- Bioavailability : Famciclovir has an oral bioavailability of approximately 77%, which is significantly higher than that of its active metabolite, penciclovir (5%) .
- Half-Life : The plasma elimination half-life of penciclovir is around 2 hours, but its active triphosphate form has a prolonged intracellular half-life, lasting about 10 hours in HSV-infected cells .
Efficacy Against Viral Infections
Desacetyl famciclovir, through its active form penciclovir, has demonstrated efficacy against various herpes viruses:
- Herpes Simplex Virus (HSV) : Effective in both initial and recurrent episodes of genital herpes.
- Varicella-Zoster Virus (VZV) : Used in the treatment of herpes zoster (shingles), reducing pain and accelerating healing of lesions .
Case Studies
- Herpes Zoster Treatment : In multicenter clinical trials, famciclovir significantly accelerated the healing of cutaneous lesions in patients with acute zoster. It also reduced the duration of postherpetic neuralgia (PHN), particularly in older adults .
- Genital Herpes Management : Studies have shown that famciclovir reduces the time to cessation of viral shedding and complete healing in recurrent genital herpes cases. Suppressive therapy has proven effective in reducing the frequency of outbreaks in patients with frequent recurrences .
- Chronic Hepatitis B Treatment : Preliminary studies indicate potential benefits for patients with chronic hepatitis B virus (HBV) infections, showing reductions in HBV-DNA levels when treated with famciclovir alone or in combination with other antiviral agents .
Adverse Effects and Safety Profile
A pharmacovigilance study analyzed adverse events associated with famciclovir using data from the FDA Adverse Event Reporting System (FAERS). Common adverse events included:
- Nausea
- Headache
- Dizziness
- Altered mental status
- Vomiting
These findings highlight the importance of monitoring for side effects during treatment .
Comparative Table of Biological Activity
Parameter | This compound | Penciclovir |
---|---|---|
Bioavailability | 77% | 5% |
Plasma Half-Life | ~2 hours | ~10 hours (triphosphate form) |
Mechanism | Prodrug converted to penciclovir | Directly inhibits DNA polymerase |
Efficacy | HSV and VZV treatment | HSV, VZV, and HBV potential |
Common Side Effects | Nausea, headache | Similar profile |
Q & A
Basic Research Questions
Q. How is Desacetyl famciclovir hydrochloride identified and characterized in research settings?
this compound is identified using its CAS number (104227-87-4) and synonyms (e.g., BRL 42810). Characterization involves chromatographic methods (e.g., HPLC) to confirm purity and structural integrity. Key parameters include retention times, resolution (>10.0 between fluconazole and desacetyl derivatives), and column efficiency (>30,000 theoretical plates) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Safety measures include using personal protective equipment (PPE), avoiding inhalation/ingestion, and ensuring proper ventilation. In case of eye exposure, flush with water for several minutes. The compound is classified under GHS for health hazards and eye irritation .
Q. What chromatographic methods are used to assess the purity of this compound?
Reverse-phase HPLC with UV detection is standard. System suitability requires a mobile phase gradient (e.g., 80% to 30% acetonitrile over 20 minutes), column efficiency (>30,000 plates), and tailing factor (<1.4). Impurity quantification uses relative retention times and peak response thresholds .
Q. What are the key parameters for validating an analytical method for this compound?
Validation requires specificity, linearity (R² >0.99), precision (RSD <5.0%), accuracy (recovery 98–102%), and sensitivity (LOD/LOQ). Chromatographic parameters like resolution and column efficiency must meet pharmacopeial standards .
Advanced Research Questions
Q. How can researchers optimize HPLC conditions for resolving this compound from related impurities?
Optimize gradient elution (e.g., 5–55% acetonitrile over 23 minutes) and column temperature. Adjust pH to enhance peak separation and reduce tailing. Use high-efficiency columns (C18, 4.6 × 250 mm) and validate with system suitability mixtures .
Q. What are the challenges in detecting low concentrations of this compound in biological matrices?
Matrix interference and low sensitivity are common issues. Fluorescence spectrometry coupled with flow injection analysis (FIA) improves detection limits. Time-scanning methods enhance signal stability, with excitation/emission wavelengths optimized for famciclovir derivatives .
Q. How should researchers address discrepancies in stability data under varying storage conditions?
Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) and compare results with accelerated stability tests. Use ANOVA to assess variability and identify degradation pathways. Ensure storage conditions align with ICH guidelines (e.g., 25°C/60% RH) .
Q. What methodological considerations are critical when comparing fluorescence spectroscopy and HPLC for quantification?
Fluorescence offers higher sensitivity but requires derivatization for non-fluorescent analogs. HPLC provides better specificity for impurities. Cross-validate methods using spiked recovery experiments and assess inter-method variability via Bland-Altman analysis .
Q. How can forced degradation studies be designed to evaluate the stability of this compound?
Expose the compound to 0.1M HCl/NaOH (24h, 60°C), 3% H₂O₂ (24h, RT), and UV light (1.2 million lux·hours). Monitor degradation via HPLC-MS to identify major impurities (e.g., oxidation byproducts) and establish degradation kinetics .
Q. What statistical approaches are recommended for analyzing variability in pharmacokinetic studies?
Use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations. Apply mixed-effects modeling to account for inter-subject variability. Bootstrap resampling (≥1000 iterations) ensures robustness in small sample sizes .
Properties
IUPAC Name |
2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHOBPSIGLPJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246021-75-0 | |
Record name | Desacetyl famciclovir hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESACETYL FAMCICLOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.